5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one
Description
The compound 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one features a pyrrol-3-one core fused with a benzimidazole moiety and substituted at the 1-position with a 4-methylbenzyl group. This structural framework is shared with several analogs, which differ primarily in substituents on the aromatic rings or alkyl chains. The benzimidazole component is pharmacologically significant, as it is known to enhance binding to biological targets such as enzymes and receptors . The 4-methylbenzyl substituent may influence lipophilicity and metabolic stability, making this compound a candidate for further pharmacological exploration.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[(4-methylphenyl)methyl]-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-6-8-13(9-7-12)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCBHAGDIXGVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolone ring can be formed through cyclization reactions involving amino-substituted intermediates.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H₂).
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various substituents on the benzyl ring.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have antimicrobial or anticancer properties.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs of the target compound include:
Key Observations :
Yield Comparison :
Pharmacological Activity
- Enzyme Inhibition : Benzimidazole-containing compounds, such as 2-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl) isoindoline-1,3-dione, showed significant α-glycosidase inhibitory activity .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) exhibited enhanced growth inhibition against microbial strains .
- SAR Trends :
Structure-Activity Relationship (SAR) Analysis
Biological Activity
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate benzoimidazole and pyrrole moieties. The versatility of synthetic pathways allows for the modification of substituents, which can significantly influence biological activity.
Synthetic Pathways
- Initial Reaction : Formation of benzoimidazole derivatives through the reaction of o-phenylenediamine with aromatic aldehydes.
- Pyrrole Formation : Cyclization reactions can yield pyrrole derivatives that are subsequently functionalized to introduce the amino group and other substituents.
Biological Activity Overview
The biological activities of this compound have been explored primarily through in vitro studies targeting various cancer cell lines and enzyme inhibition assays.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against multiple cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human myeloma cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-amino derivative | KG1 | 5.6 |
| 5-amino derivative | K562 | 9.3 |
Enzyme Inhibition
The compound has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumorigenesis. Molecular docking studies suggest that it binds effectively to the active site of FGFR1, with some derivatives achieving IC50 values as low as 0.32 μM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features:
- Amino Group : Essential for interaction with target enzymes and receptors.
- Benzoimidazole Core : Contributes to the lipophilicity and binding affinity towards biological targets.
- Substituents on Pyrrole : Variations can modulate selectivity and potency against different cancer types.
Case Studies
Several studies have documented the efficacy of this compound class:
- Antiproliferative Studies : A series of benzimidazole derivatives were evaluated for their anticancer properties, revealing that modifications at the 4-position significantly enhanced activity against colon carcinoma cells .
- Inhibition of Kinases : Derivatives were tested for their ability to inhibit FGFR1, demonstrating a clear correlation between structural modifications and inhibitory potency .
- Molecular Docking : Computational studies provided insights into binding modes, suggesting that specific interactions within the FGFR1 active site are crucial for the observed inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
